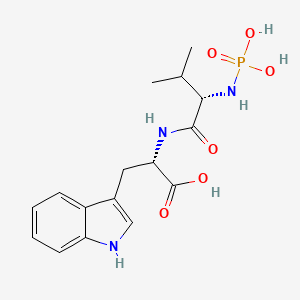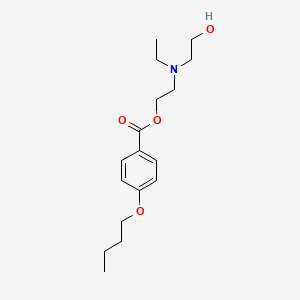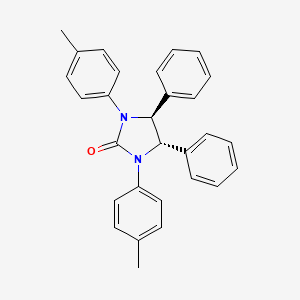![molecular formula C14H14N4O8 B14432727 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 79671-34-4](/img/structure/B14432727.png)
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing nitrogen.
Preparation Methods
The synthesis of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, emphasizing efficiency and scalability.
Chemical Reactions Analysis
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their nitrogen placement and overall configuration.
Prolinol derivatives: These compounds are structurally related but have different functional groups, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
79671-34-4 |
|---|---|
Molecular Formula |
C14H14N4O8 |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,4-dinitroanilino)butanoate |
InChI |
InChI=1S/C14H14N4O8/c19-12-5-6-13(20)16(12)26-14(21)2-1-7-15-10-4-3-9(17(22)23)8-11(10)18(24)25/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
IJKPZQCHHXVXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
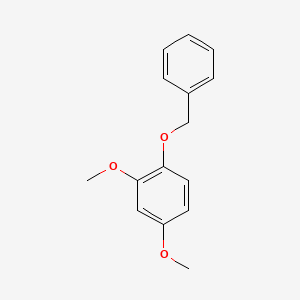
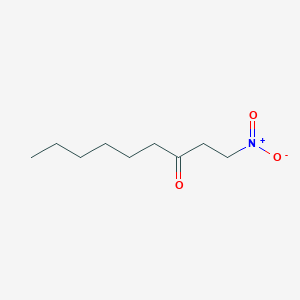

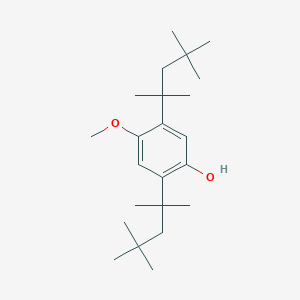
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
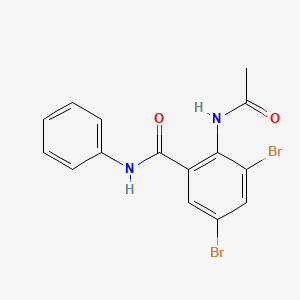


![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

